3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Description
This compound belongs to the thieno[3,4-c]pyrazol-3-yl acetamide class, characterized by a fused thiophene-pyrazole core substituted with a 2-methylphenyl group at position 2 and a 3-methylbutanamide moiety at position 2. The compound’s biological activity is likely influenced by the electron-donating methyl groups and the conformational flexibility of the butanamide chain.
Properties
IUPAC Name |
3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11(2)8-16(21)18-17-13-9-23(22)10-14(13)19-20(17)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWNPIFGPAEUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a thienyl-substituted hydrazine with an α,β-unsaturated carbonyl compound can lead to the formation of the thieno[3,4-c]pyrazole core.
Oxidation: The next step involves the oxidation of the thieno[3,4-c]pyrazole intermediate to introduce the oxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution and Amide Formation: The final step involves the introduction of the butanamide group through a substitution reaction. This can be achieved by reacting the oxidized intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the amide group.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Introduction of additional oxido groups or formation of quinones.
Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.
Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique properties make it a potential candidate for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is likely to involve multiple pathways:
Oxidative Stress: The oxido group within the compound can generate reactive oxygen species (ROS), which can induce oxidative stress and modulate various biological pathways.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation, microbial growth, or cancer progression.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Key Research Findings
Substituent Flexibility vs. Rigidity : The target compound’s butanamide chain balances conformational adaptability and metabolic stability, whereas rigid analogs (e.g., 4-bromo derivative) may prioritize binding affinity over pharmacokinetics .
Therapeutic Targeting : Autotaxin inhibition is a shared mechanism, but structural variations dictate selectivity. Brominated analogs risk off-target effects, while stereochemical derivatives may optimize specificity .
Synthesis Feasibility : The target compound’s synthesis is more scalable than stereochemical analogs, making it a viable candidate for preclinical development .
Biological Activity
3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core, a structure known for various pharmacological effects. The presence of the butanamide functional group enhances its reactivity and potential therapeutic effects.
Molecular Formula: C17H19N3OS
Molecular Weight: 341.45 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thieno[3,4-c]pyrazoles have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL against certain bacterial strains .
-
Anticancer Properties
- Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
-
Anti-inflammatory Effects
- The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This activity is crucial for developing treatments for chronic inflammatory diseases.
The mechanism by which 3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide exerts its biological effects is likely multifaceted:
- Ion Channel Interaction: The compound may interact with ion channels, influencing cellular excitability and signaling pathways.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.
- Gene Expression Modulation: The compound may affect gene expression patterns linked to various biological processes.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of related thieno[3,4-c]pyrazole compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
